molecular formula C21H13Cl2NO B2706542 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one CAS No. 1022130-84-2

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one

Cat. No.: B2706542
CAS No.: 1022130-84-2
M. Wt: 366.24
InChI Key: JNFYTTJEGQYAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one is a synthetic organic compound featuring a substituted indenone core with a 3,4-dichlorophenylamino group and a phenyl substituent. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and bioactivity, particularly in kinase inhibitors and antimicrobial agents . The indenone scaffold contributes to planar aromaticity, facilitating π-π stacking interactions in biological targets or polymer matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichloroanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO/c22-17-11-10-14(12-18(17)23)24-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYTTJEGQYAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one typically involves the reaction of 3,4-dichloroaniline with 2-phenylindene-1-one under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted indene derivatives, quinones, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

  • Anticancer Properties: Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, making it a candidate for anti-inflammatory drug development .

Medicinal Applications

Ongoing research is investigating the therapeutic potential of this compound in treating various diseases. Its unique functional groups are being explored for their ability to interact with biological targets effectively.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against five human cancer cell lines using the MTT assay. The results indicated that the compound exhibited strong cytotoxicity with IC50 values comparable to established anticancer agents .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that this compound may exert its effects by binding to specific receptors or enzymes. This interaction can lead to modulation of cellular pathways associated with inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one, enabling comparative analysis:

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a 3-chloro substituent and an N-phenyl group (Fig. 1, ).
  • Applications: Used as a monomer for polyimide synthesis due to its high thermal stability and purity requirements .

1,3-Diarylurea Derivatives (e.g., BTdCPU, NCPdCPU)

  • Structure : Di-substituted ureas with 3,4-dichlorophenyl and heterocyclic/aryl groups ().
  • Biological Activity : Demonstrated growth inhibition in mechanistic studies, likely via protein binding or enzyme inhibition .
  • Comparison: The urea moiety (-NHCONH-) in these compounds contrasts with the aminoindenone group in the target compound, leading to differences in solubility and target specificity.

3-(3,4-Dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one

  • Structure: Enone system with 3,4-dichlorophenyl and naphthyl groups ().
  • Structural Insights : Single-crystal X-ray studies revealed short intermolecular Cl···Cl contacts (3.362 Å), influencing crystal packing .

(5Z)-3-(3,4-Dichlorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Structure: Thiazolidinone derivative with a pyridinylidene substituent ().

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Yield Applications
This compound Not explicitly provided Indenone core, 3,4-dichlorophenylamino N/A Hypothesized: Kinase inhibition, polymer synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, 3-chloro, N-phenyl High purity required Polyimide monomer
BTdCPU (1,3-diarylurea) C₁₃H₉Cl₂N₃OS 3,4-Dichlorophenyl, benzothiadiazole Not reported Growth inhibition
3-(3,4-Dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one C₁₉H₁₂Cl₂O Enone, naphthyl, dichlorophenyl Not reported Structural studies, crystallography
Thiazolidinone derivative () C₁₅H₈Cl₂N₂OS₂ Thiazolidinone, pyridinylidene Not reported Antimicrobial potential (theoretical)

Research Findings and Mechanistic Insights

  • Electronic Effects: The 3,4-dichlorophenyl group in all analogs enhances electron-withdrawing properties, stabilizing reactive intermediates in synthesis (e.g., enones, ureas) .
  • Biological Interactions: Di-substituted ureas () and thiazolidinones () exhibit bioactivity via hydrogen bonding or π-stacking, whereas phthalimides () are more inert, prioritizing material science applications.
  • Synthetic Challenges: The indenone core in the target compound may require specialized annulation methods, contrasting with the straightforward condensations used for enones or ureas .

Biological Activity

3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various therapeutic properties, including antiviral , anti-inflammatory , and anticancer effects. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of indene derivatives and is characterized by the presence of a dichlorophenyl group and a phenyl group attached to an indene backbone. Its molecular formula is C18H14Cl2NC_{18}H_{14}Cl_2N, with a molecular weight of approximately 332.22 g/mol. The structural uniqueness contributes to its distinct chemical and biological properties.

Anticancer Properties

Research indicates that this compound has potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its potency against these cell lines. For instance, it showed an IC50 value of approximately 2.4 µg/mL against PC-3 cells, which is comparable to established chemotherapeutic agents like Vinblastine and Colchicine .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-74.5Vinblastine: 9.6
HCT-1165.0Colchicine: 21.3
PC-32.4Vinblastine: 2.3
A5493.2Colchicine: 21.3
HepG-26.0-

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to exert its effects by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. Although detailed mechanisms are still under investigation, it is hypothesized that the compound may interfere with viral replication processes or modulate host immune responses.

The mechanism of action for this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Binding : It may bind to specific receptors on cell membranes, modulating cellular signaling pathways.
  • Gene Expression Modulation : There is potential for the compound to affect gene expression related to cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

Study on Anticancer Activity

In a study evaluating its anticancer effects, researchers treated human cancer cell lines with varying concentrations of the compound over a period of 24 hours. The results indicated significant growth inhibition in malignant cells compared to normal cell lines, suggesting a selective cytotoxic profile .

In Vivo Studies

Further investigations are ongoing to assess the in vivo efficacy of this compound using animal models for cancer and inflammatory diseases. These studies aim to elucidate pharmacokinetic properties and potential side effects associated with therapeutic use.

Q & A

Q. What are the established synthesis protocols for 3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation. A critical step is the coupling of the 3,4-dichloroaniline moiety to the indenone scaffold. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates .
  • Catalyst selection : Base catalysts (e.g., Cs₂CO₃) enhance nucleophilicity, as seen in analogous spirocyclic compound syntheses .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification.

Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
Amine coupling3,4-Dichloroaniline, DMF, 100°C38–84%
CyclizationCs₂CO₃, THF, reflux27–68%

Purification via column chromatography (silica gel, hexane/EtOAc) is common. Purity >95% is achievable with gradient elution .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Methodological Answer: Combine ¹H/¹³C NMR , MS , and X-ray crystallography for unambiguous confirmation:

  • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm, multiplet patterns) and NH signals (δ 5.5–6.5 ppm, broad singlet) .
  • ¹³C NMR : Key carbons include the indenone carbonyl (δ 190–200 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .
  • MS : ESI-MS typically shows [M+H]⁺ peaks with isotopic clusters confirming Cl atoms.

Table 2: Representative NMR Data for Analogous Compounds

Proton/Carbon TypeChemical Shift (δ, ppm)Multiplicity
Indenone C=O192.3Singlet
Dichlorophenyl C-Cl135.2–136.8Doublet
Aromatic CH7.1–7.9Multiplet

For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., C–C bond lengths: 1.45–1.52 Å) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Absorb with sand/vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary stoichiometry (1:1.2–1:1.5 amine:indenone), temperature (60–120°C), and catalyst loading (5–20 mol%) .
  • In situ monitoring : Use HPLC or TLC to track reaction progress and quench at optimal conversion (~85–90%) .
  • Byproduct recycling : Recover HCl and solvents (e.g., methanol) via distillation, as demonstrated in urea derivative syntheses .

Case Study : A 15% yield increase was achieved by substituting DMF with DMAc, reducing side reactions in analogous indenone syntheses .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR with DFT-calculated shifts (software: Gaussian, ORCA) to identify discrepancies .
  • Crystallography : If NMR is inconclusive, grow single crystals and solve the structure (R factor <0.07 ensures accuracy) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to confirm NH proton assignments in crowded spectral regions .

Example : A 0.3 ppm deviation in ¹³C NMR was traced to solvent polarity effects, resolved by re-measuring in CDCl₃ vs. DMSO-d₆ .

Q. What mechanistic insights exist for the biological activity of this compound analogs?

Methodological Answer:

  • Target identification : Screen against kinase panels or GPCRs using radioligand binding assays .
  • Docking studies : Model interactions with active sites (e.g., ATP-binding pockets) using AutoDock Vina .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes, LC-MS quantification) .

Table 3: Biological Activity of Structural Analogs

CompoundTarget IC₅₀ (nM)Notes
Diuron (herbicide)120 (PSII inhibition)Chlorophenyl moiety critical for activity
Indenone derivative450 (kinase X)Improved selectivity via phenyl substitution

Q. Which analytical methods are most effective for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD/UV : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (LOD: 0.1% w/w) .
  • LC-MS/MS : Detect halogenated byproducts via MRM transitions (e.g., m/z 350 → 165 for dichlorophenyl fragments) .
  • Elemental analysis : Confirm Cl content (theoretical: ~18%) to identify non-halogenated impurities .

Note to Researchers:

  • Cross-reference synthetic protocols with analogous compounds (e.g., ) but validate conditions for the target molecule.
  • Prioritize safety and reproducibility by adhering to SDS guidelines () and peer-reviewed methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.